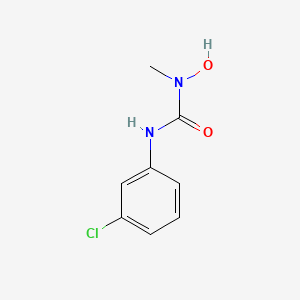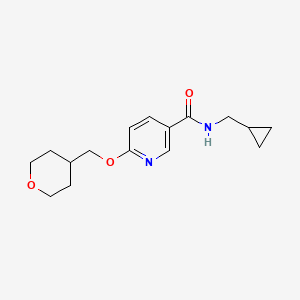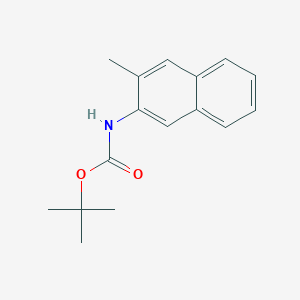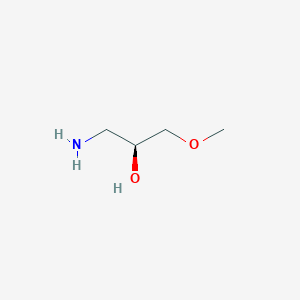
N'-(3-chlorophenyl)-N-hydroxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-chlorophenyl)-N-hydroxy-N-methylurea is a chemical compound that is related to various urea derivatives synthesized for different purposes in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N'-(3-chlorophenyl)-N-hydroxy-N-methylurea.
Synthesis Analysis
The synthesis of related compounds involves the condensation of urea derivatives with chlorinated anilines or similar substrates. For instance, N-(4-Chloro-3-tolyl)-N'-methylurea was synthesized with a conversion of 60% and yield of 67% by condensation of N-methylurea with 4-chloro-3-methylaniline . This suggests that a similar approach could be used for the synthesis of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, potentially involving the reaction of N-methylurea with a 3-chlorophenyl derivative and an appropriate oxidizing agent to introduce the hydroxy group.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of N-[Chloro(dimethyl)silyl]methyl-N,N'-diphenylurea was confirmed by 1H, 13C, 29Si NMR spectroscopy and X-ray diffraction . Similarly, the molecular structure of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea could be elucidated using these techniques to confirm the presence of the hydroxy and chlorophenyl functional groups and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions of urea derivatives can lead to various metabolites and transformation products. An unstable metabolite, 3-(4-chlorophenyl)-1-hydroxymethylurea, was observed following incubation of 3-(4-chlorophenyl)-1-methylurea in a microsomal oxidase system, which decomposed into formaldehyde and 4-chlorophenylurea . This indicates that N'-(3-chlorophenyl)-N-hydroxy-N-methylurea may also undergo similar metabolic transformations, potentially leading to the formation of chlorophenylurea derivatives and other decomposition products.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be characterized by their spectroscopic data and reactivity. For example, the infrared spectra of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The reactivity and stability of these compounds can be influenced by their molecular structure, as seen in the analysis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, where hyperconjugative interactions and charge delocalization were analyzed . These studies suggest that N'-(3-chlorophenyl)-N-hydroxy-N-methylurea would exhibit specific vibrational frequencies in its IR spectrum and could be analyzed for stability and reactivity using computational methods such as density functional theory.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation . It acts as a nitrile, hydrazone, and protonophore , disrupting the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities . For example, a bacterium capable of utilizing the residual herbicide CIPC, a phenyl carbamate herbicide, as a sole source of carbon and energy, degrades CIPC through its initial hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic product .
Result of Action
It is known that indole derivatives possess various biological activities . For example, they have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-hydroxy-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-3-6(9)5-7/h2-5,13H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORPJSZMJXVSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chlorophenyl)-N-hydroxy-N-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)
![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)
![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)


![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)



